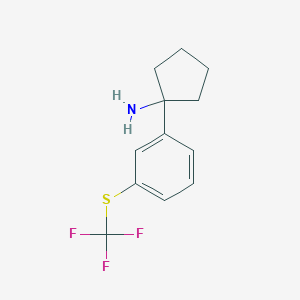
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine is an organic compound with a unique structure that includes a trifluoromethylthio group attached to a phenyl ring, which is further connected to a cyclopentanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine typically involves the introduction of the trifluoromethylthio group to a phenyl ring, followed by the attachment of the cyclopentanamine moiety. One common method is the trifluoromethylation of a thiophenol derivative, followed by a cyclization reaction to form the cyclopentanamine structure. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization, and the use of advanced analytical techniques to monitor the quality of the product.
化学反応の分析
Types of Reactions: 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethylthio group or to modify the cyclopentanamine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
科学的研究の応用
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)cyclopentanamine: Lacks the thio group, which may result in different chemical and biological properties.
1-(3-(Trifluoromethyl)thio)phenyl)cyclohexanamine: Contains a cyclohexane ring instead of a cyclopentane ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
生物活性
1-(3-((Trifluoromethyl)thio)phenyl)cyclopentanamine, a compound of increasing interest in medicinal chemistry, is characterized by its unique trifluoromethylthio group attached to a phenyl ring and a cyclopentanamine moiety. This structural configuration suggests potential biological activities, particularly in neuropharmacology and cancer research.
- Molecular Formula : C12H14F3NS
- Molecular Weight : 273.31 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1(CCCCC1)N(C2=CC(=C(C=C2)S(C(F)(F)F)))C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurotransmission and cell signaling pathways. Its trifluoromethylthio group enhances lipophilicity, potentially facilitating blood-brain barrier penetration, which is crucial for neuroactive compounds.
Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit significant effects on neurotransmitter systems, particularly serotonin and dopamine pathways. The trifluoromethylthio substitution may influence receptor binding affinities and modulate neurotransmitter release.
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The mechanism could involve the inhibition of tubulin polymerization, similar to other known antitumor agents. This effect is crucial in disrupting mitotic processes in cancer cells.
Study 1: Neurotransmitter Modulation
A study evaluated the effects of various trifluoromethyl-containing compounds on serotonin receptor subtypes. The results indicated that this compound displayed moderate binding affinity for the 5-HT2A receptor, suggesting potential applications in treating mood disorders .
Study 2: Antitumor Activity
In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The observed IC50 values were comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Moderate serotonin receptor affinity; Antitumor activity | 10-15 |
| Compound A | Structure | Strong serotonin receptor antagonist | 5 |
| Compound B | Structure | Tubulin polymerization inhibitor | 12 |
特性
分子式 |
C12H14F3NS |
|---|---|
分子量 |
261.31 g/mol |
IUPAC名 |
1-[3-(trifluoromethylsulfanyl)phenyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H14F3NS/c13-12(14,15)17-10-5-3-4-9(8-10)11(16)6-1-2-7-11/h3-5,8H,1-2,6-7,16H2 |
InChIキー |
ZRGASNIIQZVHJP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC(=CC=C2)SC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















